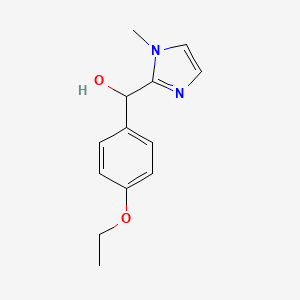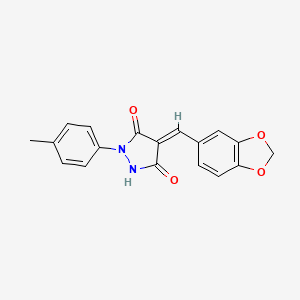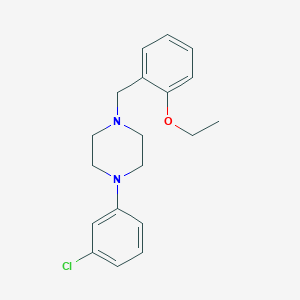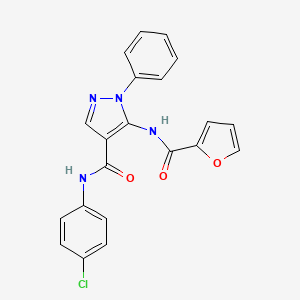
(4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the imidazole ring in the structure of this compound makes it a promising candidate for drug development.
作用機序
The mechanism of action of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. This modulation leads to the inhibition of the release of pro-inflammatory cytokines, resulting in the reduction of inflammation and pain.
Biochemical and physiological effects:
The biochemical and physiological effects of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol have been studied extensively. It has been found to have a high affinity for the GABA receptor, which is involved in the regulation of neuronal activity. This interaction leads to the enhancement of GABAergic transmission, resulting in the reduction of seizures and the promotion of sedation.
実験室実験の利点と制限
The advantages of using (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol in lab experiments include its high potency and selectivity for certain receptors, as well as its relatively low toxicity. However, its limitations include its poor solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol. These include:
1. Further investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential applications in the treatment of other medical conditions, such as epilepsy and anxiety disorders.
4. Investigation of the mechanism of action of the compound to gain a better understanding of its pharmacological effects.
Conclusion:
In conclusion, (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is a promising compound with potential applications in medicinal chemistry. Its pharmacological properties, such as its anticonvulsant, anti-inflammatory, and analgesic effects, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various medical conditions.
合成法
The synthesis of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 4-ethoxybenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product, which can be purified by column chromatography.
科学的研究の応用
The (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities including anticonvulsant, anti-inflammatory, and analgesic properties. Furthermore, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-ethoxyphenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-11-6-4-10(5-7-11)12(16)13-14-8-9-15(13)2/h4-9,12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISVLFOVHAKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)

![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
